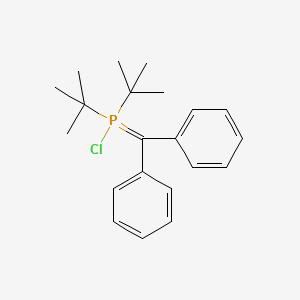
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is a chemical compound with the molecular formula C21H28ClP. It is a type of phosphorane, which are compounds containing a phosphorus atom bonded to four substituents, one of which is a double bond. This compound is known for its unique structure and reactivity, making it of interest in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes .
Wissenschaftliche Forschungsanwendungen
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. These ylides can react with aldehydes and ketones to form alkenes through the Wittig reaction. The phosphorus atom in the compound plays a crucial role in stabilizing the carbanion intermediate, facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphorane used in the Wittig reaction.
Dimethylphenylphosphine: A phosphine with similar reactivity but different substituents.
Di-tert-butylphosphine: A phosphine with bulky tert-butyl groups.
Uniqueness
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
81176-00-3 |
|---|---|
Molekularformel |
C21H28ClP |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
benzhydrylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C21H28ClP/c1-20(2,3)23(22,21(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
JCVDBNKZVFUYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=C(C1=CC=CC=C1)C2=CC=CC=C2)(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


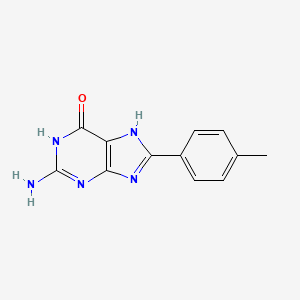
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
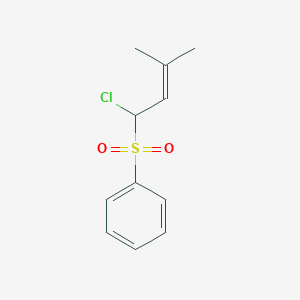
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

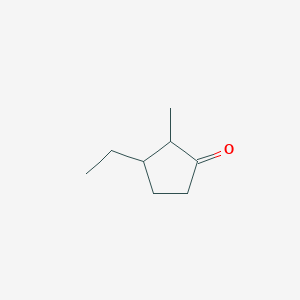
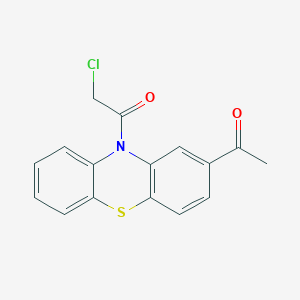
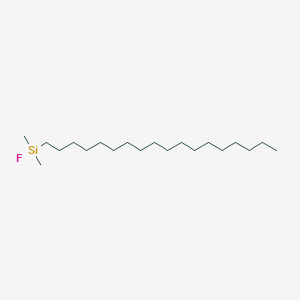
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
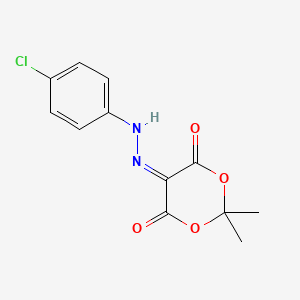
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
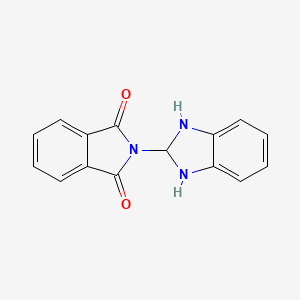
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

